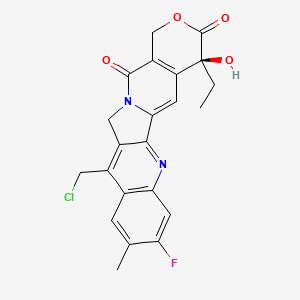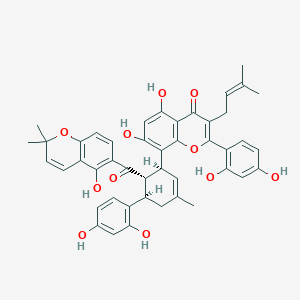
Kuwanon W
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kuwanon W is a natural Diels-Alder adduct derived from the root bark of the cultivated mulberry tree, Morus lhou . It is a biogenetically significant compound belonging to the family of phenolic natural products known as mulberry Diels-Alder-type adducts. These compounds are characterized by their unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: Kuwanon W is biosynthetically derived through the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The reaction conditions typically involve the use of mild acidic catalysts to facilitate the cycloaddition process.
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
化学反应分析
Types of Reactions: Kuwanon W undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学研究应用
Kuwanon W has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products.
Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of Kuwanon W involves its interaction with cellular membranes and intracellular targets. It exerts its effects by:
Disrupting Membrane Integrity: this compound interacts with the mitochondrial and endoplasmic reticulum membranes, leading to the disruption of their normal structure.
Inducing Reactive Oxygen Species (ROS) Production: The compound induces a significant production of ROS, which disrupts cellular processes and leads to cell death.
Inhibiting Cell Cycle Progression: this compound inhibits cell cycle progression, thereby preventing the proliferation of tumor cells.
Stimulating Apoptotic Signaling Pathways: The compound activates apoptotic signaling pathways, resulting in programmed cell death.
相似化合物的比较
Kuwanon C: Another Diels-Alder adduct from the mulberry family, known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon V: Known for its neuroprotective effects and ability to promote cell survival.
Uniqueness of Kuwanon W: this compound is unique due to its specific structural features and its potent biological activities. Unlike other similar compounds, this compound has shown superior efficacy in disrupting cellular membranes and inducing apoptosis in tumor cells .
属性
分子式 |
C45H42O11 |
|---|---|
分子量 |
758.8 g/mol |
IUPAC 名称 |
2-(2,4-dihydroxyphenyl)-8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-(5-hydroxy-2,2-dimethylchromene-6-carbonyl)-3-methylcyclohex-2-en-1-yl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1 |
InChI 键 |
QAFIXEVKRZHTEV-AJKBGCORSA-N |
手性 SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
规范 SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
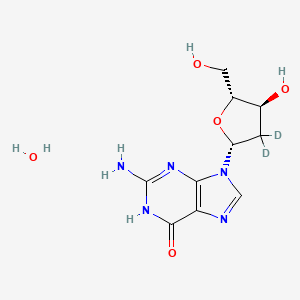
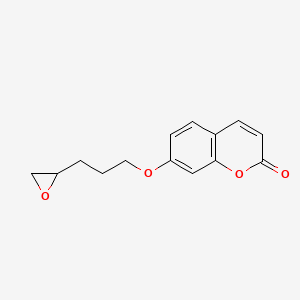
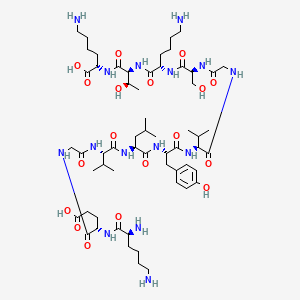
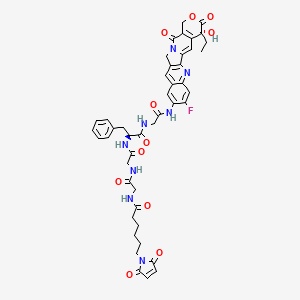
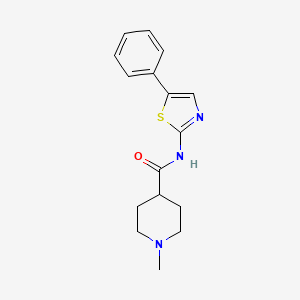
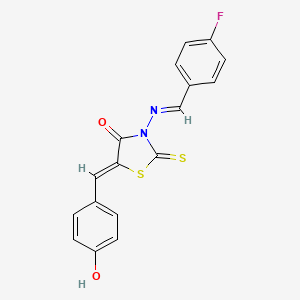
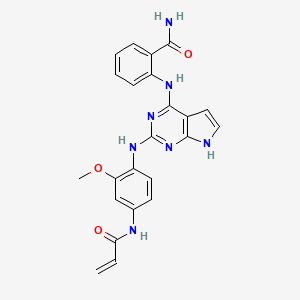
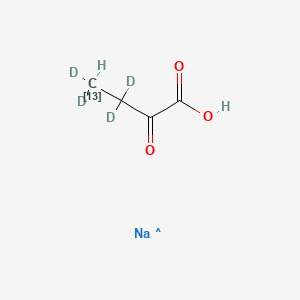
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
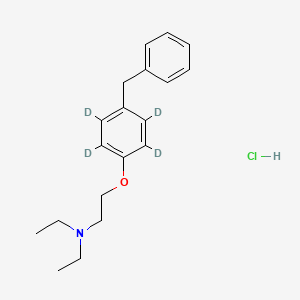
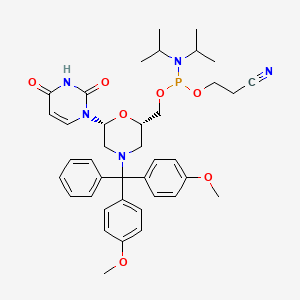
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
